Methyl3-(piperidin-4-YL)propiolate
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Overview
Description
Methyl 3-(piperidin-4-yl)propiolate is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(piperidin-4-yl)propiolate typically involves the reaction of piperidine with propiolic acid or its derivatives under specific conditions. The reaction may require catalysts and solvents to facilitate the process. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for Methyl 3-(piperidin-4-yl)propiolate are designed to be cost-effective and scalable. These methods often involve optimized reaction conditions, including temperature control, pressure, and the use of industrial-grade reagents and catalysts. The goal is to achieve high yields and purity while minimizing production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(piperidin-4-yl)propiolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The piperidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Methyl 3-(piperidin-4-yl)propiolate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of Methyl 3-(piperidin-4-yl)propiolate involves its interaction with specific molecular targets and pathways. The piperidine ring plays a crucial role in its binding affinity and activity. Detailed studies on its mechanism of action are ongoing, and the exact molecular targets and pathways involved are still being elucidated .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 3-(piperidin-4-yl)propiolate include other piperidine derivatives such as:
- Piperidine
- Piperidinone
- Spiropiperidines
- Condensed piperidines
Uniqueness
Methyl 3-(piperidin-4-yl)propiolate is unique due to its specific structure, which combines the piperidine ring with a propiolate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
Methyl 3-(piperidin-4-yl)propiolate is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and applications in research and industry, supported by data tables and relevant studies.
Chemical Structure and Properties
Methyl 3-(piperidin-4-yl)propiolate features a piperidine ring attached to a propiolate moiety. Its molecular formula is C11H13N with a molecular weight of approximately 167.20 g/mol. The presence of both the piperidine and propiolate groups contributes to its diverse chemical reactivity and biological interactions.
The biological activity of methyl 3-(piperidin-4-yl)propiolate is primarily attributed to its interaction with various enzymes and receptors within biological systems. The compound may act as either an agonist or antagonist, influencing several biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : Research indicates that methyl 3-(piperidin-4-yl)propiolate can inhibit specific enzymes, such as thymidylate synthase (hTS), which is crucial in cancer cell proliferation .
- Receptor Binding : The compound may bind to neurotransmitter receptors, affecting neurotransmission pathways, although specific receptor interactions are still under investigation.
Anticancer Properties
Methyl 3-(piperidin-4-yl)propiolate has shown promise in preclinical studies for its anticancer properties. It has been noted for its ability to destabilize the hTS dimer, leading to increased proteasomal degradation of the enzyme and subsequent inhibition of cancer cell growth . This mechanism has been observed in various cancer models, including colon and pancreatic cancers.
Neuropharmacological Effects
The compound's piperidine structure suggests potential neuropharmacological applications. Preliminary studies indicate that it may influence pathways related to neurotransmitter release and synaptic plasticity, although detailed mechanisms remain to be elucidated.
Comparative Analysis with Similar Compounds
To understand the unique biological activities of methyl 3-(piperidin-4-yl)propiolate, it is beneficial to compare it with structurally similar compounds.
Compound Name | Structure Type | Unique Features |
---|---|---|
Methyl 3-(piperidin-3-yl)propiolate | Piperidine derivative | Different piperidine substitution |
Methyl 3-(2-piperidinyl)propanoate | Piperidine derivative | Used in enzyme-substrate interaction studies |
Ethyl 2-(1-piperidinyl)propanoate | Piperidine derivative | Employed in agrochemical synthesis |
This table highlights how variations in the piperidine substituents can lead to differing biological activities.
Case Studies
- Inhibition of Thymidylate Synthase : A study demonstrated that methyl 3-(piperidin-4-yl)propiolate effectively inhibits hTS in cancer cells, accelerating its degradation and reducing enzyme levels intracellularly . This finding suggests a potential therapeutic avenue for cancer treatment.
- Neurotransmitter Interaction : Ongoing research is investigating how methyl 3-(piperidin-4-yl)propiolate interacts with neurotransmitter systems, particularly focusing on its effects on synaptic transmission and potential implications for neurological disorders.
Future Directions and Research Findings
Research into methyl 3-(piperidin-4-yl)propiolate is still evolving. Key areas for future investigation include:
- Mechanistic Studies : Further elucidation of the specific molecular targets and pathways affected by this compound.
- Therapeutic Applications : Exploration of its efficacy in clinical settings, particularly in oncology and neurology.
- Synthesis Optimization : Development of more efficient synthetic routes for large-scale production.
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
methyl 3-piperidin-4-ylprop-2-ynoate |
InChI |
InChI=1S/C9H13NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h8,10H,4-7H2,1H3 |
InChI Key |
RMZWXWCLPFEDAR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1CCNCC1 |
Origin of Product |
United States |
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